Akt Inhibitor IV

Description

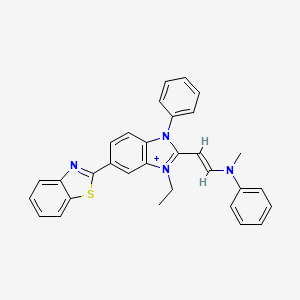

Structure

3D Structure

Properties

Molecular Formula |

C31H27N4S+ |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline |

InChI |

InChI=1S/C31H27N4S/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24/h4-22H,3H2,1-2H3/q+1 |

InChI Key |

OTHITMYLBRCVIT-UHFFFAOYSA-N |

SMILES |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6 |

Isomeric SMILES |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6 |

Canonical SMILES |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6 |

Synonyms |

5233705 compound Akt inhibitor IV AKTIV compound |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Akt Inhibitor IV vs. ATP-Competitive Inhibitors

The following technical guide provides an in-depth mechanistic analysis of Akt Inhibitor IV versus ATP-competitive inhibitors. It is structured to serve as a reference for researchers designing kinase inhibition assays and interpreting complex phosphorylation signatures.

Mechanism of Action, Experimental Validation, and Signal Transduction Analysis

Executive Summary

In the development of PI3K/Akt pathway modulators, distinguishing between inhibitor classes is critical for interpreting pharmacodynamic biomarkers. While ATP-competitive inhibitors (Type I) are potent suppressors of kinase activity, they paradoxically induce hyperphosphorylation of Akt at T308 and S473. In contrast, Akt Inhibitor IV (a benzimidazole derivative) functions through a distinct mechanism—often characterized as upstream or allosteric inhibition—that results in the net dephosphorylation of Akt.

This guide delineates the molecular causality behind these opposing phosphorylation signatures and provides validated protocols for distinguishing them in the laboratory.

Part 1: Mechanistic Analysis

ATP-Competitive Inhibitors (Type I)

Representatives: Ipatasertib (GDC-0068), Capivasertib (AZD5363), A-443654.

-

Binding Mechanism: These small molecules bind directly to the orthosteric ATP-binding pocket of the Akt kinase domain. They function as competitive antagonists of ATP, preventing the phosphotransfer reaction to downstream substrates (e.g., GSK3

, PRAS40). -

The "Hyperphosphorylation" Paradox:

-

Conformational Locking: Upon binding, these inhibitors lock Akt in a stable, active-like conformation ("PH-out"). In this conformation, the regulatory phosphorylation sites (Thr308 and Ser473) are exposed to upstream kinases (PDK1 and mTORC2) but are sterically shielded from phosphatases (PP2A and PHLPP).

-

Feedback Loop Relief: Inhibition of downstream mTORC1 signaling relieves the negative feedback loop on IRS-1, leading to sustained PI3K activation and continued phosphorylation of the inhibitor-bound Akt.

-

Net Result: A dramatic increase in pAkt (T308/S473) levels, despite the complete blockade of downstream substrate phosphorylation.

-

Akt Inhibitor IV

Identity: 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide (CAS 681281-88-9).

-

Binding Mechanism: Unlike Type I inhibitors, Akt Inhibitor IV does not compete directly with ATP at the Akt active site to lock the enzyme in a phosphorylated state. Its mechanism is multi-modal:

-

Upstream/Allosteric Inhibition: It targets the ATP binding site of a kinase upstream of Akt (potentially PDK1 or an essential activation prime) or binds to an allosteric site on Akt that prevents the conformational change required for activation.

-

Mitochondrial Bioenergetics: Recent structural activity relationship (SAR) studies indicate that Akt Inhibitor IV accumulates in mitochondria, disrupting bioenergetics and ROS production, which indirectly suppresses the phosphorylation machinery required for Akt activation.

-

-

The "Hypophosphorylation" Signature:

-

By preventing the initial activation step or disrupting the upstream kinase cascade, Akt Inhibitor IV leads to a dose-dependent reduction in pAkt (T308/S473).

-

Net Result: Simultaneous loss of both Akt phosphorylation and downstream substrate activity.[1]

-

Part 2: Comparative Data & Visualization

Mechanistic Divergence

The following diagram illustrates the opposing effects of these inhibitors on the Akt signaling node.

Figure 1: Mechanistic divergence between Akt Inhibitor IV (blocking activation) and ATP-competitive inhibitors (locking the phosphorylated state).

Comparison Table: Biomarker Signatures

| Feature | ATP-Competitive Inhibitors (Type I) | Akt Inhibitor IV (Benzimidazole) |

| Primary Target | Akt Kinase Domain (ATP Pocket) | Upstream Kinase / Allosteric Site |

| pAkt (T308) | Increase (Hyperphosphorylation) | Decrease (Inhibition) |

| pAkt (S473) | Increase (Hyperphosphorylation) | Decrease (Inhibition) |

| pGSK3 | Decrease (Inhibited) | Decrease (Inhibited) |

| FoxO1 Nuclear Export | Blocked | Blocked |

| Mechanism of Action | Stabilizes "PH-out" (active) conformation; protects from phosphatases. | Prevents activation loop phosphorylation; potential mitochondrial toxicity. |

| Key Reference | Nitulescu et al. (2016) [1] | Kau et al. (2003) [2], Meinig et al. (2015) [3] |

Part 3: Experimental Protocols

Protocol 1: Distinguishing Inhibitor Class via Western Blot

This protocol is the "Gold Standard" for classifying an unknown Akt inhibitor.

Objective: Determine if the inhibitor is ATP-competitive or Allosteric/Upstream based on the phosphorylation status of T308/S473.

Reagents:

-

Cell Line: PTEN-null lines (e.g., LNCaP, U87MG) or Insulin-stimulated HEK293.

-

Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF) is mandatory to preserve the hyperphosphorylated state.

Workflow:

-

Seeding: Plate cells at 70% confluence in 6-well plates.

-

Starvation: Serum-starve cells for 12–16 hours (if using insulin stimulation).

-

Treatment:

-

Condition A: DMSO Control.

-

Condition B: Akt Inhibitor IV (1 µM - 5 µM).

-

Condition C: ATP-Competitive Control (e.g., MK-2206 is Allosteric, use GDC-0068 or AZD5363 at 1 µM for ATP-competitive comparison).

-

Duration: Treat for 1 to 4 hours . (Note: Hyperphosphorylation is rapid).

-

-

Stimulation (Optional): If not using PTEN-null cells, stimulate with Insulin (100 nM) for 15 minutes post-inhibitor incubation.

-

Lysis & Blotting: Lyse cells on ice. Immunoblot for:

Interpretation Logic:

-

If pAkt >> DMSO & pSubstrate << DMSO: The inhibitor is ATP-Competitive .

-

If pAkt << DMSO & pSubstrate << DMSO: The inhibitor is Akt Inhibitor IV (or Allosteric).

Protocol 2: In Vitro Kinase Assay (Direct Competition)

To confirm if Akt Inhibitor IV competes with ATP, use a FRET-based or radiometric assay.

-

Setup: Use recombinant active Akt1.

-

Substrate: GSK3-peptide.

-

ATP Titration: Run the assay at

ATP and -

Analysis:

-

ATP-Competitive: IC50 shifts significantly (increases) as ATP concentration increases.

-

Akt Inhibitor IV: IC50 remains largely unchanged (non-competitive) or shows mixed kinetics, confirming it does not bind the orthosteric site in the same manner.

-

Part 4: Logical Workflow for Researchers

Use the following decision tree to validate your inhibitor's mechanism.

Figure 2: Decision tree for classifying Akt inhibitors based on phosphorylation status and secondary characteristics.

References

-

Nitulescu, G. M., et al. (2016). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use. International Journal of Oncology, 48(3), 869-885. Link

-

Kau, T. R., et al. (2003).[2] A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells. Cancer Cell, 4(6), 463-476. Link

-

Meinig, J. M., & Peterson, B. R. (2015). Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics. ACS Chemical Biology, 10(2), 570-576. Link

-

Merck Millipore. (n.d.). Akt Inhibitor IV - CAS 681281-88-9 Data Sheet.[3] Link

-

Tocris Bioscience. (n.d.). AKT Inhibitor IV Biological Activity.[2][4][5][6][7][8][9][10][11] Link

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. Akt Inhibitor IV [sigmaaldrich.com]

- 3. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Akt Inhibitor MK2206 Synergizes, but Perifosine Antagonizes, the BRAFV600E Inhibitor PLX4032 and the MEK1/2 Inhibitor AZD6244 in the Inhibition of Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The role of Akt signaling in oxidative stress mediates NF-κB activation in mild transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Akt Inhibitor IV (CAS 681281-88-9)

Executive Summary

Akt Inhibitor IV (CAS 681281-88-9) is a cell-permeable benzimidazole compound originally identified as a potent inhibitor of the PI3K/Akt signaling cascade. Unlike lipid-competitive inhibitors that target the Pleckstrin Homology (PH) domain, Akt Inhibitor IV functions downstream of Phosphoinositide 3-kinase (PI3K) and upstream of Akt, targeting the ATP-binding site of an upstream kinase (putatively PDK1 or similar).

Critical Technical Insight: While widely used to block Akt phosphorylation at Ser473 and Thr308, recent advanced characterizations indicate that this cationic molecule accumulates massively in mitochondria, disrupting bioenergetics and inducing Reactive Oxygen Species (ROS). Researchers must distinguish between its specific kinase inhibition and cytotoxicity arising from mitochondrial depolarization.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Akt Inhibitor IV is a benzothiazole-substituted benzimidazolium salt.[1][2][3] Its cationic nature drives both its solubility profile and its subcellular localization.

Table 1: Physicochemical Specifications

| Property | Specification |

| Common Name | Akt Inhibitor IV |

| CAS Number | 681281-88-9 |

| IUPAC Name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide |

| Molecular Formula | C₃₁H₂₇N₄S[3][4][5][6][7] · I |

| Molecular Weight | 614.54 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | DMSO (up to 30 mg/mL); Ethanol (up to 30 mg/mL); Poorly soluble in water |

| Cell Permeability | High (Cationic lipophilic character) |

| Hygroscopicity | Hygroscopic; protect from moisture |

Part 2: Mechanistic Profile

Canonical Mode of Action

In the canonical model, Akt Inhibitor IV blocks the activation of Akt (Protein Kinase B) without directly inhibiting PI3K activity. It effectively reduces phosphorylation at two critical regulatory sites:

-

Thr308: Phosphorylated by PDK1 (Phosphoinositide-dependent kinase-1).

-

Ser473: Phosphorylated by mTORC2 (mammalian Target of Rapamycin Complex 2).

Inhibition leads to the nuclear retention of FOXO transcription factors (e.g., FOXO1a), thereby arresting cell proliferation and inducing apoptosis in tumor cell lines (IC₅₀ ~625 nM for FOXO1a nuclear export).

Advanced Mechanistic Insight: Mitochondrial Accumulation

Due to its delocalized positive charge, Akt Inhibitor IV acts as a lipophilic cation. It accumulates in the negatively charged mitochondrial matrix (potential-dependent uptake). At concentrations >1 µM, this accumulation can trigger:

-

Mitochondrial swelling and membrane depolarization.

-

Uncoupling of oxidative phosphorylation.

-

ROS generation, which independently suppresses Akt signaling via oxidative stress pathways.

Visualization: PI3K/Akt Signaling & Inhibition Nodes

Part 3: Experimental Application Protocols

Protocol 1: Reconstitution and Storage

Objective: Create a stable 10 mM stock solution.

-

Calculation: To prepare 1 mL of 10 mM stock, weigh 6.15 mg of Akt Inhibitor IV.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water-based buffers for initial reconstitution as the compound is hydrophobic.

-

Dissolution: Add 1 mL DMSO. Vortex vigorously. If particulates persist, warm to 37°C for 5 minutes or sonicate briefly.

-

Aliquot & Storage:

-

Dispense into light-protective amber tubes (20–50 µL aliquots) to avoid freeze-thaw cycles.

-

Store at -20°C . Stable for 6 months.

-

Note: The compound is light-sensitive; keep covered.[6]

-

Protocol 2: Cellular Inhibition Assay (Western Blot Validation)

Objective: Validate inhibition of Akt phosphorylation (Ser473) in HeLa or Jurkat cells.

Reagents:

-

Cell Culture Media (e.g., DMEM + 10% FBS).

-

Akt Inhibitor IV Stock (10 mM).[6]

-

Lysis Buffer (RIPA + Phosphatase Inhibitors).

-

Primary Antibodies: Anti-pAkt (Ser473), Anti-Total Akt, Anti-GAPDH.

Workflow:

-

Seeding: Seed cells at

cells/well in a 6-well plate. Incubate 24h to reach 70% confluency. -

Starvation (Optional but Recommended): Replace media with serum-free media for 4–16 hours to reduce basal Akt activity.

-

Treatment:

-

Control: DMSO vehicle (0.1%).

-

Experimental: Treat with Akt Inhibitor IV at 0.5 µM, 1.0 µM, and 5.0 µM .

-

Duration: Incubate for 1 to 4 hours at 37°C.

-

-

Stimulation: Stimulate cells with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes to robustly activate Akt.

-

Lysis & Blotting: Harvest lysates immediately on ice. Perform SDS-PAGE and immunoblot.

Expected Results:

-

0.5 – 1.0 µM: Significant reduction in p-Akt (Ser473) and p-Akt (Thr308) bands compared to stimulated control.

-

> 5.0 µM: Complete ablation of phosphorylation; potential signs of cytotoxicity (cell detachment) if incubated >12 hours.

Visualization: Western Blot Validation Workflow

Part 4: Comparative Analysis

| Inhibitor | Target Specificity | Mechanism | Key Advantage | Key Limitation |

| Akt Inhibitor IV | Upstream Kinase / Mitochondria | ATP-competitive (upstream); Mitochondrial uncoupling | Potent broad-spectrum inhibition | High mitochondrial toxicity; off-target ROS effects |

| MK-2206 | Akt 1/2/3 (Allosteric) | Allosteric (PH domain conformational change) | Highly specific; clinical trial data available | Reversible; requires high occupancy |

| Perifosine | Akt (PH Domain) | Lipid-competitive | Orally bioavailable | Moderate potency; GI toxicity |

| Wortmannin | PI3K | Irreversible covalent binding | Historical gold standard | Unstable in media; broad PI3K/DNA-PK inhibition |

References

-

Kau, T. R., et al. (2003).[2][6] "A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells."[2] Cancer Cell, 4(6), 463-476.[2]

-

Meinig, J. M., & Peterson, B. R. (2015).[2] "Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics."[8][2] ACS Chemical Biology, 10(2), 570-576.[2]

-

Cayman Chemical. "Akt Inhibitor IV Product Information."

-

Merck Millipore (Calbiochem). "Akt Inhibitor IV - CAS 681281-88-9 Data Sheet."

Sources

- 1. Akt Inhibitor IV | CAS 681281-88-9 | Cayman Chemical | Biomol.de [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 5-(2-Benzothiazolyl)-3-ethyl-2- 2-(methylphenylamino)ethenyl -1-phenyl-1H-benzimidazolium iodide = 98 HPLC 681281-88-9 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Akt Inhibitor IV | CAS 681281-88-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Akt Inhibitor IV - CAS 681281-88-9 - Calbiochem | 124011 [merckmillipore.com]

- 7. CAS 681281-88-9 | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Benzimidazole Akt Inhibitor IV

Mechanism, Specificity, and the Mitochondrial Paradox[1][2]

Executive Summary

Akt Inhibitor IV (CAS 681281-88-9) is a cell-permeable benzimidazole compound widely cited as an inhibitor of Protein Kinase B (Akt/PKB).[1][2] Unlike ATP-competitive inhibitors (e.g., Ipatasertib) or allosteric inhibitors (e.g., MK-2206), Akt Inhibitor IV presents a unique and often misunderstood pharmacological profile.

While it functionally blocks downstream Akt signaling (e.g., FOXO1a nuclear export, cell proliferation), it paradoxically induces hyperphosphorylation of Akt at regulatory sites (Thr308/Ser473) in many cell lines. Recent high-resolution interrogation suggests its primary mechanism is not direct kinase domain binding, but rather mitochondrial accumulation leading to bioenergetic disruption and reactive oxygen species (ROS) generation. This guide details the specificity profile, mechanistic nuances, and validated protocols for using this compound correctly in drug development workflows.

Chemical & Mechanistic Profile

Compound Identity:

The Mechanism of Action: The "Hyperphosphorylation Paradox"

Researchers often encounter a contradiction when using Akt Inhibitor IV:

-

Functional Inhibition: The compound effectively blocks Akt-dependent processes, such as the nuclear export of the transcription factor FOXO1a (

nM) and cell proliferation ( -

Biochemical Activation: In Western blot analyses, treatment often results in a robust increase in p-Akt (Thr308 and Ser473), mimicking the effect of an activator rather than an inhibitor.

Current Mechanistic Consensus: Unlike Class I (ATP-competitive) or Class II (Allosteric) inhibitors, Akt Inhibitor IV acts as a cationic mitochondrial toxicant .

-

Mitochondrial Accumulation: The benzimidazole core drives accumulation in the mitochondrial matrix via the mitochondrial membrane potential (

). -

ROS Generation: High intramitochondrial concentrations disrupt the electron transport chain, leading to ROS production.

-

Indirect Akt Effects: ROS inhibits phosphatases (e.g., PP2A, PHLPP) that normally dephosphorylate Akt, leading to the observed hyperphosphorylation. However, the simultaneous metabolic stress prevents effective downstream signaling to targets like mTORC1/S6K.

Caption: Mechanistic pathway of Akt Inhibitor IV.[3][4][1][5][9][10] Unlike direct kinase inhibitors, it leverages mitochondrial toxicity to induce ROS, which inhibits phosphatases (causing p-Akt accumulation) while simultaneously blocking downstream signaling efficacy.

Target Specificity & Selectivity

The specificity of Akt Inhibitor IV is functional rather than structural . It does not bind the kinase domain with high affinity in cell-free systems, which explains why it fails standard in vitro kinase panels (e.g., KinomeScan) despite showing activity in live cells.

Isoform Specificity (Akt1 vs. Akt2 vs. Akt3)

There is no evidence of isoform selectivity for Akt Inhibitor IV. Because its mechanism relies on mitochondrial disruption—a pan-cellular process—it affects all Akt isoforms indirectly.

-

Akt1/2/3: Equally affected by the upstream metabolic stress.

-

Recommendation: Do not use this compound if your goal is to dissect the specific roles of Akt1 (growth) vs. Akt2 (metabolism). Use allosteric inhibitors like MK-2206 for pan-inhibition or A-674563 for Akt1-selective inhibition.

Selectivity Against Other Kinases

Early literature claimed selectivity against PKA, PKC, and SGK. This claim holds true only in the sense that the compound does not directly bind their ATP pockets. However, the ROS generated by the inhibitor can have broad off-target effects on redox-sensitive kinases.

| Target Class | Selectivity Status | Notes |

| Akt (PKB) | Indirect Inhibitor | Inhibits function (FOXO export) but increases phosphorylation. |

| PI3K | No Inhibition | Does not inhibit PI3K directly (unlike Wortmannin/LY294002). |

| PKA / PKC | Selective | No direct ATP-competitive inhibition observed ( |

| Mitochondria | Primary Target | Causes depolarization and swelling at |

Experimental Validation Protocols

To validate Akt Inhibitor IV activity, you must distinguish between phosphorylation status (which may increase) and functional output (which should decrease).

Protocol A: Functional Validation (Western Blot)

Objective: Confirm inhibition of downstream signaling despite Akt hyperphosphorylation.

Reagents:

-

Cell Line: HeLa, Jurkat, or 786-O.[9]

-

Antibodies: p-Akt (S473), p-Akt (T308), p-S6 Ribosomal Protein (S235/236), Total Akt, GAPDH.

Workflow:

-

Seed Cells:

cells/well in 6-well plates. Adhere overnight. -

Treatment: Treat with Akt Inhibitor IV (1.0

M) for 1 hour .-

Control: DMSO (0.1%).

-

Positive Control:[4] MK-2206 (1.0

M) or Wortmannin.

-

-

Stimulation (Optional): Stimulate with Insulin (100 nM) for the final 15 mins to drive pathway flux.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

-

Readout:

-

Valid Result: High p-Akt (S473) + Low/Absent p-S6 or p-FOXO1.

-

Invalid Result: Low p-Akt (indicates potential degradation or different inhibitor class).

-

Protocol B: Mitochondrial Integrity Check (MitoSOX Assay)

Objective: Verify the compound is working via its primary mitochondrial mechanism.

Workflow:

-

Staining: Load cells with MitoSOX Red (5

M) for 10 mins. -

Treatment: Add Akt Inhibitor IV (1-5

M). -

Live Imaging: Observe via fluorescence microscopy (Ex/Em: 510/580 nm).

-

Expectation: Rapid increase in red fluorescence (superoxide) within 15-30 minutes, followed by mitochondrial swelling.

Troubleshooting & Optimization

Solvent Effects & Stability

-

Stock Solution: Prepare 10 mM stock in DMSO. Store at -20°C. Stable for 3 months.

-

Precipitation: The compound is hydrophobic. Do not exceed 0.1% DMSO in culture media. Vortex vigorously upon addition.

Concentration Window

-

< 100 nM: Often ineffective in robust cancer lines.

-

500 nM - 1

M: Optimal window for specific Akt pathway modulation (FOXO export block). -

> 5

M: Severe mitochondrial toxicity, necrosis, and off-target effects. Avoid.

Critical "Watch-Outs"

-

Do not use in cell-free kinase assays: It will show no activity, leading to false negatives.

-

Do not use as a specific probe for Akt isoforms: It is a broad-spectrum stress inducer.

-

Interpretation: If you see p-Akt increase, do not assume the inhibitor "failed." Check downstream targets (S6, GSK3

, FOXO).

References

-

Kau, T. R., et al. (2003).[2][10] "A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells."[10] Cancer Cell, 4(6), 463-476. Link

-

Meinig, J. M., & Peterson, B. R. (2015).[1] "Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics."[3][1][9][10] ACS Chemical Biology, 10(2), 570-576.[1] Link

-

Sun, Q., et al. (2011). "Synthesis and biological evaluation of analogues of AKT (protein kinase B) inhibitor-IV." Journal of Medicinal Chemistry, 54(5), 1126-1139.[10] Link

-

Dunn, E. F., et al. (2009). "Akt Inhibitor IV Blocks Virus Replication through a Mechanism Distinct from Inhibition of Akt Signaling."[3] Journal of Virology, 83(22), 11665-11672. Link

Sources

- 1. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. Akt Inhibitor IV | CAS 681281-88-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. AKT Inhibitor IV | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 10. caymanchem.com [caymanchem.com]

Targeting the Shuttle: A Technical Guide to Akt Inhibitor IV-Mediated Retention of Nuclear FOXO1

Topic: Akt Inhibitor IV inhibition of FOXO1a nuclear export Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The pharmacological retention of Forkhead Box O1 (FOXO1, historically FOXO1a) in the nucleus represents a critical strategy in oncology and metabolic research.[1] FOXO1 functions as a tumor suppressor by transactivating pro-apoptotic and cell-cycle arrest genes (e.g., BIM, p27Kip1). However, in many cancers, hyperactive PI3K/Akt signaling phosphorylates FOXO1, driving its export to the cytoplasm and subsequent proteasomal degradation.

Akt Inhibitor IV is a potent, cell-permeable benzimidazole compound identified specifically for its ability to block this export machinery. By inhibiting Akt kinase activity, it prevents the phosphorylation-dependent interaction between FOXO1 and 14-3-3 proteins, thereby trapping FOXO1 in the nucleus. This guide provides a rigorous mechanistic breakdown and a validated experimental framework for utilizing Akt Inhibitor IV to modulate and monitor FOXO1 subcellular localization.

Part 1: Mechanistic Architecture

The PI3K/Akt/FOXO Axis

To control FOXO1, one must control its "zip code"—its phosphorylation state. The nuclear export of FOXO1 is a highly regulated, multi-step process driven by the PI3K/Akt pathway.

-

Activation: Growth factors (IGF-1, Insulin) activate PI3K, generating PIP3, which recruits Akt to the plasma membrane.

-

Phosphorylation: Activated Akt phosphorylates nuclear FOXO1 at three conserved residues: Thr24, Ser256, and Ser319 .

-

Chaperone Binding: These phosphorylated sites (particularly Ser256 and Ser319) create high-affinity docking motifs for 14-3-3 proteins .

-

Export: The binding of 14-3-3 masks the FOXO1 Nuclear Localization Signal (NLS) and exposes a Nuclear Export Signal (NES), facilitating export via the CRM1 (Exportin-1) transporter.

-

Inhibition: Akt Inhibitor IV acts upstream by inhibiting Akt kinase activity. Consequently, FOXO1 remains unphosphorylated, 14-3-3 cannot bind, and the NLS remains active, enforcing nuclear retention.

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific intervention point of Akt Inhibitor IV.

Figure 1: Mechanism of Action.[2][3][4][5][6][7][8][9] Akt Inhibitor IV blocks the phosphorylation of FOXO1, preventing 14-3-3 binding and subsequent nuclear export.

Part 2: Compound Profile & Technical Specifications

Akt Inhibitor IV is distinct from ATP-competitive inhibitors. Identified in a chemical genetic screen by Kau et al. (2003), it is a benzimidazole compound that exhibits high specificity for the Akt-mediated export pathway.

Table 1: Technical Specifications

| Feature | Specification | Notes |

| Chemical Name | Akt Inhibitor IV | Benzimidazole derivative |

| CAS Number | 681281-88-9 | |

| Target | Akt (PKB) | Upstream of FOXO1 |

| IC50 (FOXO1 Export) | 625 nM | Measured in PTEN-null cells [1] |

| IC50 (Cell Growth) | ~300 - 600 nM | HeLa, Jurkat cell lines |

| Solubility | DMSO (up to 25 mM) | Avoid aqueous buffers for stock |

| Stability | Stable at -20°C | Protect from light; freeze/thaw sensitive |

Scientific Integrity Note: While the IC50 for FOXO1 nuclear retention is ~625 nM, effective concentrations in complex cellular assays often range from 1 µM to 5 µM . Always titrate the inhibitor for your specific cell line, as sensitivity varies based on basal PI3K activity (e.g., PTEN status).

Part 3: Experimental Protocols (The Core)

This section details two self-validating protocols: an imaging-based translocation assay (primary readout) and a biochemical fractionation assay (secondary validation).

Protocol A: Immunofluorescence Nuclear Translocation Assay

This is the "Gold Standard" for assessing FOXO1 localization.

1. Reagents & Preparation

-

Cell Line: U2OS, HeLa, or PTEN-null line (e.g., 786-O).

-

Akt Inhibitor IV Stock: 10 mM in DMSO.

-

Primary Antibody: Anti-FOXO1 (Rabbit mAb). Note: Ensure antibody recognizes endogenous FOXO1, not just p-FOXO.

-

Secondary Antibody: Alexa Fluor 488/594 anti-Rabbit.

-

Nuclear Stain: Hoechst 33342 or DAPI.

2. Experimental Workflow

Step 1: Seeding Seed cells on glass coverslips or optical-bottom 96-well plates. Aim for 50-60% confluency at the time of treatment.

-

Why? Over-confluency causes contact inhibition, which naturally suppresses Akt and drives FOXO1 into the nucleus, masking the drug effect.

Step 2: Treatment

-

Serum Starvation (Optional but Recommended): Starve cells in serum-free media for 4 hours to reset basal signaling, then stimulate with IGF-1 (50 ng/mL) to drive FOXO1 out of the nucleus.

-

Inhibitor Application: Apply Akt Inhibitor IV concurrently with or 30 mins prior to stimulation.

-

Dose Curve: 0, 0.5, 1.0, 5.0 µM.

-

Duration: 1 to 4 hours. (Nuclear import is rapid; 1 hour is usually sufficient).

-

Step 3: Fixation (Critical)

-

Wash 1x with PBS.[10]

-

Fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).

-

Caution: Do not use methanol, as it can disrupt the soluble cytoplasmic fraction of FOXO1, altering the apparent N/C ratio.

Step 4: Permeabilization & Blocking

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 min.

-

Block with 5% Goat Serum/BSA for 30 min.

Step 5: Staining

-

Incubate Primary Anti-FOXO1 (1:100 - 1:400) overnight at 4°C.

-

Wash 3x PBS.

-

Incubate Secondary Antibody + Hoechst (1 µg/mL) for 1 hour at RT.

Step 6: Analysis (Quantification)

-

Image using confocal or widefield microscopy.

-

Metric: Calculate the Nuclear-to-Cytoplasmic (N/C) ratio of fluorescence intensity.

-

N/C > 1.5: Predominantly Nuclear.[11]

-

N/C < 0.8: Predominantly Cytoplasmic.

-

Protocol B: Subcellular Fractionation (Biochemical Validation)

To confirm the imaging results, physically separate nuclear and cytoplasmic fractions.

-

Lysis: Harvest treated cells. Use a fractionation kit or hypotonic lysis buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40) to lyse plasma membranes while keeping nuclei intact.

-

Separation: Centrifuge at low speed (800 x g, 5 min).

-

Nuclear Extraction: Wash pellet, then lyse with high-salt buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA).

-

Western Blot: Probe both fractions for FOXO1.

-

Loading Controls: Tubulin/GAPDH (Cytoplasm) and Lamin B1/Histone H3 (Nucleus).

-

Result: Akt Inhibitor IV treatment should shift FOXO1 band intensity from the Cytoplasmic to the Nuclear fraction.

-

Part 4: Experimental Workflow Diagram

Figure 2: Dual-Stream Validation Workflow. Parallel processing for microscopic quantification and biochemical confirmation.

Part 5: Troubleshooting & Optimization

Field-proven insights to avoid common experimental artifacts.

| Issue | Probable Cause | Corrective Action |

| High Nuclear FOXO1 in Control | High cell density (Confluency) | Reduce seeding density. Contact inhibition inactivates Akt naturally. |

| No Translocation upon Stim | Inactive Growth Factors | Use fresh IGF-1 or Insulin. Ensure cells were serum-starved for 4h+. |

| Cytoplasmic Leakage | Improper Fixation | Use 4% PFA. Avoid Methanol/Acetone fixation for soluble TF assays. |

| High Background Signal | Non-specific Antibody | Validate antibody with FOXO1 siRNA knockdown or KO cell line. |

| Toxicity | Drug Concentration too high | Akt Inhibitor IV can be toxic >10 µM. Stay within 0.5 - 5 µM range. |

References

-

Kau, T. R., Schroeder, F., Ramaswamy, S., et al. (2003).[11] A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells.[11] Cancer Cell, 4(6), 463-476.[11]

-

Brunet, A., Bonni, A., Zigmond, M. J., et al. (1999). Akt promotes cell survival by phosphorylating and inhibiting a Forkhead transcription factor.[1][5] Cell, 96(6), 857-868.

-

Zhao, X., Gan, L., Pan, H., et al. (2004). Multiple elements regulate nuclear/cytoplasmic shuttling of FOXO1: characterization of phosphorylation- and 14-3-3-dependent and -independent mechanisms. Biochemical Journal, 378(Pt 3), 839-849.

-

Zhang, X., Tang, N., Hadden, T. J., & Rishi, A. K. (2011). Akt, FoxO and regulation of apoptosis.[1][4][5][6][8] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1813(11), 1978-1986.

-

Tocris Bioscience. (n.d.). AKT Inhibitor IV Product Information.

Sources

- 1. A High Content Screen Identifies Inhibitors of Nuclear Export of Forkhead Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. Akt inhibitor IV | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Proteasomal degradation of the FoxO1 transcriptional regulator in cells transformed by the P3k and Akt oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Akt, FoxO and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FOXO nuclear shuttling dynamics are stimulus-dependent and correspond with cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Foxo1 nucleo-cytoplasmic distribution and unidirectional nuclear influx are the same in nuclei in a single skeletal muscle fiber but vary between fibers - PMC [pmc.ncbi.nlm.nih.gov]

Precision Targeting of the PI3K/Akt Pathway: A Comparative Technical Analysis of Akt Inhibitor IV and VIII

Executive Summary

In the landscape of signal transduction research, the PI3K/Akt/mTOR pathway remains a primary focus for oncology and metabolic disease. However, the utility of chemical probes targeting this pathway relies entirely on their mechanism of action and specificity.

This guide delineates the critical technical differences between Akt Inhibitor IV and Akt Inhibitor VIII . While both agents result in the reduction of Akt signaling, they do so through fundamentally different molecular mechanisms—one via broad, potentially upstream interference (IV), and the other via precise, isozyme-selective allosteric locking (VIII).

Part 1: Mechanistic Divergence

The selection between Inhibitor IV and VIII should not be based solely on potency, but on the required precision of the molecular interrogation.

Akt Inhibitor VIII (Akti-1/2): The Allosteric Lock

Mechanism: Allosteric Inhibition (PH-Domain Dependent) Akt Inhibitor VIII is a quinoxaline derivative that functions as an allosteric inhibitor. Unlike ATP-competitive inhibitors that bind to the active kinase site, Inhibitor VIII binds to a cavity formed at the interface of the Pleckstrin Homology (PH) domain and the Kinase domain .

-

The "PH-In" Conformation: In the absence of activation, Akt exists in a closed, cytosolic conformation (PH-in).[1] Inhibitor VIII binds to this interface, effectively "gluing" the PH domain to the kinase domain.

-

Prevention of Translocation: By locking Akt in this closed state, the PH domain cannot unfurl to bind PIP3 at the plasma membrane. Consequently, Akt cannot be phosphorylated by PDK1 (at Thr308) or mTORC2 (at Ser473).

-

Isozyme Specificity: This mechanism relies on specific residues (notably Trp80) present in Akt1 and Akt2 , but absent in Akt3 . Therefore, Inhibitor VIII is highly selective for Akt1/2 and poor at inhibiting Akt3.

Akt Inhibitor IV: The Broad Disruptor

Mechanism: ATP-Competitive / Upstream Interference Akt Inhibitor IV is a benzimidazole compound. Its mechanism is less elegant and more debated than that of VIII.

-

Mode of Action: It inhibits the phosphorylation of Akt (Thr308/Ser473) but does not rely on the PH domain interface.

-

Target Ambiguity: While functionally termed an "Akt Inhibitor," evidence suggests it may target upstream kinases (potentially PDK1 or an uncharacterized kinase upstream of Akt) or bind the ATP pocket in a way that is not conformationally selective.

-

Broad Spectrum: Because it does not rely on the subtle structural differences in the PH-kinase interface, it inhibits Akt signaling broadly but lacks the isozyme specificity of VIII.

Pathway Visualization

The following diagram illustrates the distinct intervention points of these two inhibitors within the signaling cascade.

Figure 1: Mechanistic intervention points. Inhibitor VIII locks Akt in the cytosolic 'PH-in' state, preventing membrane recruitment. Inhibitor IV acts broadly, potentially interfering with upstream phosphorylation events.

Part 2: Chemical & Pharmacological Profiling

The following data consolidates the physicochemical properties and potency profiles of both inhibitors.

| Feature | Akt Inhibitor IV | Akt Inhibitor VIII (Akti-1/2) |

| Chemical Class | Benzimidazole derivative | Quinoxaline derivative |

| Mechanism | ATP-competitive / Upstream | Allosteric (PH-Kinase Interface) |

| Isozyme Specificity | Non-selective (Pan-Akt) | Highly Selective (Akt1 > Akt2 >>> Akt3) |

| IC50 (Akt1) | ~0.4 - 1.0 µM | 58 nM |

| IC50 (Akt2) | N/A (Broad) | 210 nM |

| IC50 (Akt3) | N/A (Broad) | 2.12 µM (Poor inhibition) |

| Reversibility | Reversible | Reversible |

| Solubility | DMSO (up to 25 mg/mL) | DMSO (up to 10 mg/mL) |

| Primary Use Case | Broad pathway screening; Viral replication studies | Isoform-specific studies; Structural biology |

Critical Insight on Akt3: Researchers studying glioblastoma or melanoma (where Akt3 is often amplified) must be cautious. Akt Inhibitor VIII will likely fail to inhibit Akt3-driven signaling at standard physiological concentrations (1-5 µM). In such cases, a pan-Akt inhibitor or Inhibitor IV (despite its lower specificity) might be required, or a specific Akt3 inhibitor should be sought.

Part 3: Experimental Protocols & Self-Validation

To ensure scientific integrity, experiments involving these inhibitors must include controls that validate the mechanism of action.

Protocol A: Cellular Inhibition Assay (Western Blot Readout)

Objective: Confirm inhibition of Akt signaling in mammalian cells (e.g., HEK293 or MCF7).

Reagents:

-

Stock Solutions: Dissolve Inhibitor VIII to 10 mM in DMSO. Dissolve Inhibitor IV to 10 mM in DMSO.

-

Stimulant: Insulin or IGF-1 (to induce robust phosphorylation).

Step-by-Step Workflow:

-

Seeding: Plate cells to reach 70-80% confluency.

-

Starvation (Crucial Step): Wash cells with PBS and incubate in serum-free media for 12–16 hours.

-

Why: This reduces basal Akt phosphorylation to near zero, allowing you to see the prevention of activation upon stimulation.

-

-

Pre-treatment:

-

Add Inhibitor VIII (Final conc: 1–5 µM ) to designated wells.

-

Add Inhibitor IV (Final conc: 1–5 µM ) to designated wells.

-

Control: Add DMSO vehicle only (0.1%).

-

Incubation: 1 hour at 37°C.

-

-

Stimulation:

-

Add Insulin (100 nM) or IGF-1 (50 ng/mL) directly to the media containing the inhibitors.

-

Incubation: 15–20 minutes at 37°C.

-

-

Lysis: Rapidly aspirate media, wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF), and lyse on ice.

Protocol B: Data Interpretation & Self-Validation

When analyzing the Western Blot, use the following logic to validate the experiment:

| Target Marker | Expected Result (Vehicle + Stim) | Expected Result (Inhibitor VIII) | Expected Result (Inhibitor IV) | Validation Logic |

| p-Akt (Ser473) | High Signal | Abolished | Reduced/Abolished | Primary readout for Akt activation. |

| p-Akt (Thr308) | High Signal | Abolished | Reduced/Abolished | Confirms PDK1-mediated step is blocked. |

| Total Akt | Constant | Constant | Constant | Self-Validation: If Total Akt drops, the drug is toxic/degrading protein, not just inhibiting it. |

| p-GSK3β | High Signal | Low Signal | Low Signal | Downstream confirmation. Proves the kinase activity is actually blocked. |

Technical Note on Inhibitor VIII: Because Inhibitor VIII locks the conformation, you may observe a slight shift in the migration of Total Akt on the gel or a change in antibody recognition if the epitope is near the PH-kinase interface, though this is rare with standard antibodies.

Part 4: Strategic Selection Guide

Use the following decision logic to select the correct inhibitor for your study.

Figure 2: Decision matrix for inhibitor selection.

Recommendation

-

Choose Akt Inhibitor VIII for most high-quality mechanistic studies, specifically those dissecting the roles of Akt1 vs. Akt2, or when studying the structural dynamics of the pathway. Its defined mechanism (allosteric lock) makes it a "cleaner" tool.

-

Choose Akt Inhibitor IV only if you require broad inhibition and cost is a factor, or if you are replicating legacy data. Be aware of its potential off-target effects and lower potency compared to modern allosteric inhibitors.

References

-

Barnett, S. F., et al. (2005). "Identification and characterization of pleckstrin-homology-domain-dependent and isozyme-specific Akt inhibitors." Biochemical Journal, 385(Pt 2), 399–408.

-

Calleja, V., et al. (2009). "Role of a novel PH-kinase domain interface in PKB/Akt regulation: structural mechanism for allosteric inhibition." PLoS Biology, 7(1), e17.

-

Kau, T. R., et al. (2003). "A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells." Cancer Cell, 4(6), 463-476. (Reference for Akt Inhibitor IV identification).

-

Wu, W. I., et al. (2010). "Crystal structure of human AKT1 with an allosteric inhibitor reveals a new mode of kinase inhibition." PLoS One, 5(9), e12913.

-

Lindsley, C. W., et al. (2005). "Allosteric Akt (PKB) inhibitors: discovery and SAR of isozyme selective inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(3), 761-764.

Sources

Akt Inhibitor IV: Mechanistic Targeting and Experimental Optimization

Topic: Akt Inhibitor IV: PI3K/Akt Pathway Signaling Targets Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Akt Inhibitor IV (CAS 681281-88-9) is a cell-permeable benzimidazole compound widely utilized to dissect the PI3K/Akt signaling cascade.[1] Unlike allosteric inhibitors (e.g., MK-2206) that lock the kinase in a closed conformation, Akt Inhibitor IV functions through a distinct mechanism that can lead to paradoxical phosphorylation signatures depending on concentration.

This guide provides a rigorous technical analysis of the compound, resolving common experimental contradictions (e.g., hyperphosphorylation vs. dephosphorylation) and establishing validated protocols for its use in oncology and metabolic research.

Chemical Profile

| Property | Specification |

| Chemical Name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide |

| CAS Number | 681281-88-9 |

| Molecular Weight | 614.54 g/mol |

| Solubility | Soluble in DMSO (up to 25 mg/mL); Insoluble in water |

| Primary Target | Akt1, Akt2, Akt3 (Pan-Akt Inhibition) |

| IC50 (Cell-Free) | ~10 nM |

| IC50 (Cellular) | 0.3 – 1.25 µM (Cell line dependent) |

Mechanism of Action: The "Phosphorylation Paradox"

Researchers often encounter conflicting data regarding the phosphorylation status of Akt (p-Akt S473/T308) following treatment. It is critical to interpret these results based on the concentration-dependent mechanism of Akt Inhibitor IV.

The Dual Mechanism

-

ATP-Competitive Inhibition (Functional Blockade): Akt Inhibitor IV targets the ATP-binding cleft of the Akt kinase domain. By occupying this site, it prevents the transfer of phosphate to downstream substrates (e.g., GSK-3β, FOXO), effectively silencing the pathway regardless of Akt's own phosphorylation status.

-

The Hyperphosphorylation Anomaly (Low Concentration): At lower concentrations (1–2 µM), the inhibitor can stabilize Akt in a conformation that remains accessible to upstream kinases (PDK1 and mTORC2) but is catalytically inert. This leads to a paradoxical increase in p-Akt (S473/T308) on Western blots, despite the pathway being functionally inhibited.

-

Mitochondrial Accumulation (High Concentration/Toxicity): At higher concentrations (>5–10 µM) or prolonged exposure, the compound acts as a cationic lipophile, accumulating in the mitochondria (up to 250-fold). This triggers mitochondrial swelling, ROS release, and bioenergetic collapse, leading to apoptosis independent of specific Akt inhibition.

Signaling Pathway Visualization

The following diagram illustrates the canonical PI3K/Akt pathway and the specific intervention points of Akt Inhibitor IV, including the mitochondrial off-target effect.

Figure 1: Mechanism of Action. Akt Inhibitor IV blocks ATP binding (Red Tee), preventing downstream signaling (Green Nodes). Note the secondary mitochondrial toxicity pathway (Dotted Line).

Downstream Targets & Biomarkers

To validate inhibition, do not rely solely on p-Akt levels. You must assay the phosphorylation status of downstream substrates.

| Target | Function | Effect of Akt Inhibitor IV | Validation Biomarker (Western Blot) |

| GSK-3α/β | Glycogen synthesis, Cell cycle | Activation (via removal of inhibitory phosphorylation) | Decrease in p-GSK-3α/β (Ser21/9) |

| FOXO1/3a | Apoptosis, Cell cycle arrest | Nuclear Retention (Activation) | Decrease in p-FOXO (Thr24/32); Nuclear accumulation (IF) |

| mTORC1 | Protein synthesis | Inhibition | Decrease in p-S6K or p-4E-BP1 |

| BAD | Pro-apoptotic protein | Activation (Pro-apoptotic) | Decrease in p-BAD (Ser136) |

Validated Experimental Protocols

A. Preparation and Storage[2][4][6]

-

Stock Solution: Dissolve in high-grade DMSO to 10 mM. Vortex vigorously.

-

Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C. Protect from light.

-

Stability: Stable for 3 months at -20°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute directly into culture media immediately before use. Do not create aqueous intermediate stocks, as the compound may precipitate.

B. Cell Viability & Signaling Assay Workflow

This protocol ensures you distinguish between specific kinase inhibition and general mitochondrial toxicity.

Figure 2: Validation Workflow. Prioritize downstream readouts (p-GSK3β) over p-Akt levels to confirm efficacy.

C. Step-by-Step Western Blot Validation

-

Seeding: Seed cells (e.g., HeLa, MCF-7) at

cells/well in 6-well plates. -

Starvation (Optional but Recommended): Serum-starve cells for 12 hours to reduce basal Akt activity.

-

Induction: Stimulate with IGF-1 (50 ng/mL) or EGF (100 ng/mL) for 15 minutes.

-

Inhibition: Treat with Akt Inhibitor IV (1 µM) for 1 hour prior to stimulation, or coterminous depending on study design.

-

Note: Do not exceed 5 µM unless testing for toxicity.

-

-

Lysis: Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Na3VO4, NaF).

-

Detection:

-

Antibody 1 (Efficacy): Anti-p-GSK-3β (Ser9) — Expect Decrease.

-

Antibody 2 (Mechanism): Anti-p-Akt (Ser473) — Expect Variable Result (Likely Increase or No Change at 1 µM).

-

Loading Control: GAPDH or Beta-Actin.

-

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| p-Akt levels increase after treatment | "Hyperphosphorylation Paradox" (Conformational locking) | Do not panic. Check p-GSK-3β or p-S6K. If these are decreased, the inhibitor is working. |

| Massive cell death within <4 hours | Mitochondrial toxicity (Off-target) | Reduce concentration to <2 µM. Verify with an ROS scavenger (e.g., NAC) to see if death is ROS-dependent. |

| Compound precipitates in media | Aqueous stock preparation | Always dilute from 100% DMSO stock directly into warm media with rapid mixing. |

| No effect on downstream targets | High serum binding | Perform experiments in low-serum (0.5% FBS) or serum-free media to maximize bioavailability. |

References

-

Kau, T. R., et al. (2003).[2] "A chemical genetic screen identifies inhibitors of regulated nuclear export of a Forkhead transcription factor in PTEN-deficient tumor cells."[2] Cancer Cell, 4(6), 463-476.

-

Meinig, J. M., & Peterson, B. R. (2015).[2] "Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics."[2] ACS Chemical Biology, 10(2), 570–576.[2]

-

Xu, J., et al. (2012). "Akt Inhibitor IV Suppresses Cell Growth and Induces Apoptosis in Human Leukemia Cells." Journal of Signal Transduction, 2012.

-

Tocris Bioscience. "Akt Inhibitor IV Technical Data Sheet."

-

Cayman Chemical. "Akt Inhibitor IV Product Information."

Sources

Methodological & Application

Application Note: Determination and Validation of Akt Inhibitor IV IC50 in HeLa and Jurkat Cell Lines

Abstract

This application note provides a comprehensive guide for researchers utilizing Akt Inhibitor IV (CAS 681281-88-9), a potent, cell-permeable benzimidazole compound. Unlike lipid-based inhibitors that target PI3K, Akt Inhibitor IV blocks Akt phosphorylation (Thr308/Ser473) by targeting the ATP-binding site of a kinase upstream of Akt but downstream of PI3K.[1] This guide details specific IC50 values for HeLa and Jurkat cell lines, elucidates the mechanism of action including critical mitochondrial off-target effects, and provides optimized protocols for viability assays and Western blot validation.

Part 1: Quantitative Data Summary

The following IC50 values represent the concentration required to inhibit 50% of cell viability or viral replication (where noted). Variations arise from assay duration (24h vs. 48h) and detection method (ATP quantitation vs. Tetrazolium reduction).

Table 1: Akt Inhibitor IV IC50 Values

| Cell Line | Tissue Origin | IC50 Value | Assay Context | Source |

| HeLa | Cervical Adenocarcinoma | 0.3 µM | Cell Growth / Viability | Cayman Chemical [1] |

| HeLa | Cervical Adenocarcinoma | 0.52 µM | Viral Replication (PIV5) | Tocris / Merck [2, 3] |

| Jurkat | T-Cell Leukemia | 0.3 - 0.34 µM | Cell Proliferation | Tocris / Cayman [1, 2] |

| 786-O | Renal Cell Carcinoma | < 1.25 µM | Cell Proliferation | Merck Millipore [3] |

Critical Note: Akt Inhibitor IV exhibits a steep dose-response curve. Concentrations >1 µM in HeLa cells have been linked to rapid mitochondrial accumulation and ROS-mediated toxicity, which may confound pure kinase-inhibition studies [4].

Part 2: Mechanism of Action & Pathway Visualization

Mechanistic Insight

Akt Inhibitor IV functions through a distinct mechanism compared to allosteric Akt inhibitors (e.g., MK-2206).

-

Primary Target: It inhibits Akt phosphorylation at Thr308 and Ser473 .[2][3] Vendor data suggests it targets the ATP-binding site of a kinase upstream of Akt (likely PDK1) or binds the Akt ATP pocket directly in a manner that prevents upstream phosphorylation [3].

-

Downstream Effect: Blocks nuclear export of FOXO1a (IC50 ~625 nM) and inhibits proliferation.[2][3]

-

Secondary Effect (Mitochondrial): In HeLa cells, the compound acts as a cationic lipophile, accumulating in mitochondria, causing swelling, depolarization, and ROS release [4].

Pathway Diagram (Graphviz)

The following diagram illustrates the inhibition node and downstream consequences.

Caption: Schematic of Akt Inhibitor IV action. Note the inhibition of Akt phosphorylation and potential mitochondrial off-target effects.

Part 3: Experimental Protocols

Protocol A: IC50 Determination (Cell Viability)

Objective: Determine the precise IC50 of Akt Inhibitor IV in HeLa or Jurkat cells using an ATP-based luminescent assay (e.g., CellTiter-Glo).

Reagents

-

Akt Inhibitor IV (Stock: 10 mM in DMSO).[1] Storage: -20°C.

-

Assay Media: RPMI-1640 (Jurkat) or DMEM (HeLa) + 10% FBS.

-

Control: Staurosporine (Death control) and DMSO (Vehicle).

Step-by-Step Methodology

-

Cell Preparation (Day 0):

-

HeLa: Detach and count. Seed 3,000 - 5,000 cells/well in a white-walled 96-well plate (100 µL volume). Allow attachment overnight (16-24h).

-

Jurkat: Count viable cells. Seed 10,000 - 20,000 cells/well in 100 µL fresh media. (Suspension cells do not require overnight attachment, but a 2-4h equilibration is recommended).

-

Expert Tip: Avoid edge wells. Fill outer wells with PBS to prevent evaporation ("Edge Effect"), which skews IC50 curves.

-

-

Compound Preparation (Day 1):

-

Prepare a 2X Compound Master Plate .

-

Perform a 1:3 serial dilution of Akt Inhibitor IV in media.

-

Range: Start at 20 µM (top conc) down to 0.01 µM (8-point curve).

-

Vehicle Control: Ensure DMSO concentration is constant across all wells (≤ 0.1%).

-

-

Treatment:

-

Add 100 µL of 2X compound to the 100 µL of cells (Final 1X concentration).

-

Incubate for 48 hours at 37°C, 5% CO2.

-

-

Readout (Day 3):

-

Equilibrate plate to Room Temperature (RT) for 30 mins.

-

Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 mins.

-

Incubate 10 mins (RT) to stabilize signal.

-

Read Luminescence (Integration time: 0.5 - 1.0 sec).

-

-

Data Analysis:

-

Normalize data: $ % \text{Viability} = \frac{\text{Sample RLU} - \text{Blank}}{\text{DMSO Control RLU} - \text{Blank}} \times 100 $

-

Fit curve using Non-linear regression (Log(inhibitor) vs. response -- Variable slope) in GraphPad Prism.

-

Protocol B: Validation by Western Blot

Objective: Confirm that the observed IC50 corresponds to the inhibition of Akt phosphorylation (Target Engagement).

Step-by-Step Methodology

-

Seeding: Seed HeLa or Jurkat cells in 6-well plates (

cells/well). -

Starvation (Optional but Recommended): Serum-starve HeLa cells (0.5% FBS) for 12h to reduce basal Akt noise. Jurkat cells generally have high basal p-Akt due to PTEN mutations and may not require starvation.

-

Treatment:

-

Treat with Akt Inhibitor IV at 0.1, 0.3, 1.0, and 3.0 µM for 1 to 4 hours .

-

Positive Control: Insulin or IGF-1 stimulation (100 ng/mL) for 15 mins (if starved).

-

-

Lysis:

-

Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

-

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

-

Immunoblotting:

-

Primary Antibodies:

-

Anti-p-Akt (Ser473) [Rabbit mAb, 1:1000]

-

Anti-p-Akt (Thr308) [Rabbit mAb, 1:1000]

-

Anti-Total Akt [Mouse mAb, 1:2000] (Loading Control)

-

-

Expectation: A dose-dependent decrease in p-Akt (S473/T308) should be visible starting at ~0.3 µM, with near-complete ablation at 1.0 - 3.0 µM.

-

Part 4: Expert Insights & Troubleshooting

Solubility & Stability

-

DMSO Only: Akt Inhibitor IV is hydrophobic. Dissolve in high-grade DMSO. Do not store in aqueous buffers.

-

Precipitation: When diluting into media, ensure the final DMSO concentration is < 0.5% to prevent compound crashing. If a precipitate forms at >10 µM, the IC50 data will be invalid.

The Mitochondrial Artifact[10]

-

Warning: In HeLa cells, Akt Inhibitor IV is fluorescent (Ex 388nm / Em 460nm) and accumulates in mitochondria [4].[4]

-

Impact: At concentrations > 1 µM, cell death may be driven by mitochondrial physical disruption rather than specific Akt kinase inhibition.

-

Mitigation: Always validate IC50 results with Western Blot. If cell death occurs (viability assay) but p-Akt is not inhibited (Western), the toxicity is off-target.

Cell Line Specificity

-

Jurkat Cells: These are PTEN-null, leading to constitutively high PIP3 and p-Akt levels. They are highly sensitive to this inhibitor (IC50 ~0.3 µM).

-

HeLa Cells: These rely heavily on the PI3K/Akt pathway for survival under stress. The IC50 is similar (~0.3 - 0.5 µM), but the mitochondrial toxicity window is narrow.

References

-

Cayman Chemical. Akt Inhibitor IV Product Information. Accessed Feb 2026.

-

Tocris Bioscience. Akt Inhibitor IV Biological Activity. Accessed Feb 2026.

-

Merck Millipore. Akt Inhibitor IV - CAS 681281-88-9 Calbiochem. Accessed Feb 2026.

-

Meinig, J.M., & Peterson, B.R. (2015).[3] Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics.[3][4] ACS Chemical Biology, 10(2), 570–576.[3]

Sources

Application Note: Preparation and Handling of Akt Inhibitor IV Stock Solutions

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in signal transduction pathways that govern fundamental cellular processes, including cell survival, proliferation, growth, and metabolism.[1][2][3] Dysregulation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a common feature in various diseases, most notably cancer, making Akt a prime target for therapeutic intervention.[2][4] Akt Inhibitor IV is a cell-permeable benzimidazole compound that effectively inhibits Akt phosphorylation and activation.[5][6] It has been shown to block the nuclear export of FOXO1a and induce apoptosis in several cancer cell lines.[7] This document provides a detailed, field-proven protocol for the preparation of highly concentrated stock solutions of Akt Inhibitor IV using Dimethyl Sulfoxide (DMSO) as the solvent, ensuring solution integrity, stability, and reproducibility in experimental settings.

Scientific Background: The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is activated by a multitude of upstream signals, including growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs).[3][4][8] This binding event activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][8] PIP3 acts as a docking site on the plasma membrane, recruiting proteins with Pleckstrin Homology (PH) domains, such as Akt and its upstream activator PDK1.[3][8][9] At the membrane, Akt is partially activated by PDK1-mediated phosphorylation at Threonine 308 (Thr308).[3][8][9] Full activation is achieved through a subsequent phosphorylation at Serine 473 (Ser473), primarily by the mTORC2 complex.[3][9] Once fully active, Akt phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation. Akt Inhibitor IV is understood to inhibit Akt activation, thereby reducing the phosphorylation of its downstream targets.[1][7]

Product Information: Akt Inhibitor IV Properties

A comprehensive understanding of the inhibitor's physical and chemical properties is paramount for accurate and effective stock solution preparation.

| Property | Value | Source |

| Formal Name | 6-(2-benzothiazolyl)-1-ethyl-2-[2-(methylphenylamino)ethenyl]-3-phenyl-1H-benzimidazolium, monoiodide | [7] |

| CAS Number | 681281-88-9 | [7] |

| Molecular Formula | C₃₁H₂₇IN₄S | [7] |

| Molecular Weight | 614.54 g/mol | |

| Appearance | Crystalline solid, yellow to green | [7][10] |

| Purity | ≥95-98% (typically assessed by HPLC) | [7] |

| Solubility in DMSO | ≥ 5 mg/mL to 61.45 mg/mL (up to 100 mM) | [7] |

| Storage (Solid) | -20°C, desiccated, protected from light | [7][10] |

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent serial dilutions for cell-based assays.

I. Required Materials and Reagents

-

Akt Inhibitor IV (solid powder)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

-

Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

-

Sterile, polypropylene conical tubes (15 mL or 50 mL)

-

Calibrated precision balance (readable to at least 0.1 mg)

-

Calibrated micropipettes (P200, P1000) and sterile, low-retention tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, butyl rubber gloves[11]

II. Experimental Workflow Overview

III. Step-by-Step Methodology

Scientist's Note: DMSO is hygroscopic and will readily absorb water from the atmosphere.[10][12] Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO to prevent introducing water, which can affect inhibitor solubility and long-term stability.

-

Pre-calculation and Equilibration:

-

Before opening, allow the vial of Akt Inhibitor IV powder and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder and solvent.

-

Calculation: To prepare a 10 mM stock solution using the molecular weight (MW) of 614.54 g/mol :

-

Volume (L) = [Mass (g) / MW ( g/mol )] / Molarity (mol/L)

-

For 1 mg (0.001 g) of Akt Inhibitor IV:

-

Volume (L) = [0.001 g / 614.54 g/mol ] / 0.010 mol/L = 0.0001627 L

-

Volume (µL) = 162.7 µL [10]

-

-

-

-

Weighing the Inhibitor:

-

In a chemical fume hood, carefully weigh out the desired amount of Akt Inhibitor IV powder (e.g., 5 mg) into a sterile conical tube. Perform this step swiftly to minimize exposure to air and light.

-

Rationale: Using a larger initial mass (e.g., 5 or 10 mg) reduces the relative error associated with weighing small quantities.

-

-

Solubilization:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the conical tube containing the powder. For 5 mg of inhibitor, you would add 813.6 µL of DMSO.[10]

-

Cap the tube securely and vortex at medium-high speed for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear.

-

Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[10] However, avoid excessive heating.

-

-

Aliquoting and Storage:

-

Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected (amber) or foil-wrapped microcentrifuge tubes.

-

Rationale: Aliquoting is critical to avoid multiple freeze-thaw cycles, which can degrade the inhibitor and introduce moisture, compromising its activity.[10]

-

Label each aliquot clearly with the inhibitor name, concentration (10 mM), solvent (DMSO), and date of preparation.

-

-

Final Storage:

Quality Control and Validation

To ensure the biological activity of the prepared stock solution, it is advisable to perform a functional validation assay.

-

Recommended Assay: Western Blotting for Phospho-Akt.

-

Treat a responsive cell line (e.g., PTEN-null cancer cells like 786-O or Jurkat) with a known growth factor (e.g., IGF-1 or serum) to stimulate the Akt pathway.

-

Concurrently, treat cells with varying dilutions of the newly prepared Akt Inhibitor IV stock solution (e.g., 0.5 µM, 1 µM, 5 µM) for an appropriate duration.

-

Lyse the cells and perform a Western blot analysis using primary antibodies against phosphorylated Akt (Ser473 or Thr308) and total Akt.

-

Expected Outcome: A dose-dependent decrease in the levels of phospho-Akt relative to total Akt will confirm the inhibitor's efficacy.[7]

-

Storage and Stability Guidelines

-

Solid Form: Store at -20°C, protected from light and moisture. Stable for ≥ 4 years under these conditions.[7]

-

DMSO Stock Solution:

-

Key Consideration: Always use a freshly thawed aliquot for each experiment and discard any unused portion from that tube. Do not re-freeze.

Safety Precautions

-

Akt Inhibitor IV: The toxicological properties have not been fully investigated. Handle with care, treating it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin/eye contact.

-

DMSO: DMSO is a combustible liquid and an irritant.[14][15] Crucially, it is readily absorbed through the skin and can carry dissolved substances with it.[11][15]

-

Disposal: Dispose of all waste materials (tubes, tips, unused inhibitor) in accordance with local, state, and federal regulations for chemical waste.

References

-

Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics . PubMed. [Link]

-

Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics . National Institutes of Health (NIH). [Link]

-

Spotlight on AKT: Current Therapeutic Challenges . ACS Medicinal Chemistry Letters. [Link]

-

Akt inhibitor IV | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Safety Data Sheet: DMSO . Carl ROTH. [Link]

-

SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO) . Greenfield Global. [Link]

-

Schematic drawing of the PI3K/Akt signaling pathway . ResearchGate. [Link]

-

PI3K-AKT Signaling Pathway . Creative Diagnostics. [Link]

-

Standard Operating Procedures for Dimethyl Sulfoxide (DMSO) . University of Washington. [Link]

-

ICSC 0459 - DIMETHYL SULPHOXIDE . International Labour Organization. [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors . ResearchGate. [Link]

-

DIMETHYL SULFOXIDE (DMSO) - Safety Guidelines . University of Waterloo. [Link]

Sources

- 1. Akt Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Akt Inhibitor IV [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. ICSC 0459 - DIMETHYL SULPHOXIDE [chemicalsafety.ilo.org]

- 13. selleckchem.com [selleckchem.com]

- 14. carlroth.com [carlroth.com]

- 15. greenfield.com [greenfield.com]

- 16. depts.washington.edu [depts.washington.edu]

Application Note & Protocol: Determining the Optimal Concentration of Akt Inhibitor IV for Cell Viability Assays

Introduction: The Critical Role of the PI3K/Akt Pathway and Its Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a cornerstone of cellular regulation, acting as a central node that governs cell growth, proliferation, metabolism, and, most critically, survival.[1][2] By directly inhibiting pro-apoptotic proteins and signals, the Akt cascade is a primary driver of cell survival.[3][4] In many forms of cancer, this pathway is hyperactivated through various mutations, making it a highly attractive target for therapeutic intervention.[5][6][7]

Akt Inhibitor IV is a cell-permeable, reversible benzimidazole compound that serves as a valuable chemical tool for probing the function of this pathway.[8] It functions by inhibiting the phosphorylation and activation of Akt, thereby promoting the shutdown of downstream pro-survival signals.[9] This application note provides a comprehensive, field-tested guide for researchers to determine the optimal working concentration—specifically, the half-maximal inhibitory concentration (IC50)—of Akt Inhibitor IV in a cell-based viability assay. Establishing a precise, cell-line-specific IC50 is paramount for ensuring that observed effects are due to targeted inhibition of the Akt pathway rather than off-target cytotoxicity.

Section 1: Scientific Principles & Experimental Rationale

Causality Behind the Protocol: Why Optimization is Non-Negotiable

-

Mechanism of Action of Akt Inhibitor IV : Akt Inhibitor IV prevents the phosphorylation necessary for Akt activation. It is understood to act on a kinase that is upstream of Akt but downstream of PI3K, effectively uncoupling the signal transmission.[8] This leads to a decrease in the phosphorylation of Akt's downstream substrates, such as those in the FOXO family of transcription factors, ultimately inhibiting their cellular functions like nuclear export.[8][11]

-

The Imperative of Specificity : While potent, Akt Inhibitor IV has been shown to exert off-target effects at higher concentrations. Specifically, it can accumulate in mitochondria, leading to morphological disruption, increased production of reactive oxygen species (ROS), and the induction of apoptosis through mechanisms independent of the Akt pathway.[11][12] Therefore, a core objective of this protocol is to identify a concentration range that is both effective at inhibiting the Akt pathway and selective, minimizing these confounding off-target effects.

-

The Assay Principle: Quantifying Viability via Cellular ATP : To measure the effect of Akt inhibition on cell survival, we employ the Promega CellTiter-Glo® Luminescent Cell Viability Assay. The rationale for this choice is its robustness and direct correlation with metabolic activity. The assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[13] In healthy cells, ATP levels are stable; in apoptotic or necrotic cells, ATP is rapidly depleted. The assay utilizes a proprietary thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[14] This "add-mix-measure" format is simple, highly sensitive, and ideal for the multi-well plate format required for a dose-response experiment.[14]

Section 2: Visualizing the Science

To clarify both the biological context and the experimental procedure, the following diagrams illustrate the key concepts.

Caption: The PI3K/Akt signaling pathway and the point of intervention by Akt Inhibitor IV.

Caption: A streamlined workflow for determining the IC50 of Akt Inhibitor IV.

Section 3: Detailed Experimental Protocol

This protocol is designed for a 96-well plate format but can be scaled. It is crucial to perform each experiment in triplicate to ensure statistical validity.

Materials Required

-

Cell Line : A cancer cell line with a known active PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant lines like 786-O, HeLa, or Jurkat cells).[11]

-

Akt Inhibitor IV : Stock solution (e.g., 10 mM in DMSO).

-

Culture Medium : Appropriate for the chosen cell line.

-

Vehicle : Sterile DMSO.

-

Plates : Sterile, clear-bottom, white-walled 96-well plates (recommended for luminescence assays).

-

Reagents : CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).

-

Equipment : Multichannel pipette, orbital shaker, luminometer-capable plate reader.

Step-by-Step Methodology

1. Cell Seeding a. Culture cells under standard conditions until they reach approximately 80% confluency. b. Harvest cells and perform a cell count to determine concentration. c. Seed the 96-well plate with cells at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[15] d. Include wells with medium only (no cells) to serve as a background control. e. Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[15]

2. Preparation of Akt Inhibitor IV Dilutions a. Prepare a 2X working concentration serial dilution series of Akt Inhibitor IV in culture medium. It is advisable to start with a broad range (e.g., 100 µM to 10 nM) to capture the full dose-response curve. A suggested 8-point series could be: 20 µM, 6.67 µM, 2.22 µM, 0.74 µM, 0.25 µM, 82 nM, 27 nM, 9 nM (at 2X final concentration). b. Crucially, prepare a 2X vehicle control solution. This should contain the same concentration of DMSO as the highest concentration inhibitor well (e.g., if the 20 µM inhibitor well has 0.2% DMSO, the vehicle control must also contain 0.2% DMSO).[16]

3. Treatment of Cells a. After the 24-hour cell incubation, carefully add 100 µL of the 2X inhibitor dilutions to the corresponding wells. This will bring the final volume to 200 µL and the inhibitor concentrations to 1X. b. Add 100 µL of the 2X vehicle control medium to the vehicle control wells. c. Add 100 µL of fresh culture medium to the untreated control wells. d. Incubate the plate for a duration relevant to your experimental question (typically 48 or 72 hours).[17][18]

4. Cell Viability Measurement (CellTiter-Glo® Protocol) a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[19] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 200 µL of reagent to the 200 µL of medium containing cells).[19] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19] f. Record the luminescence using a plate reader.

Section 4: Data Analysis and Interpretation

Accurate data analysis is essential for deriving a meaningful IC50 value.

1. Calculating Percent Viability a. Average the luminescence readings from your triplicate wells for each condition. b. Subtract the average background luminescence (from the "medium only" wells) from all other readings. c. Normalize the data by defining the vehicle-treated wells as 100% viability. Calculate the percent viability for each inhibitor concentration using the following formula: % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

2. Generating the Dose-Response Curve and IC50 a. Plot the data using graphing software (e.g., GraphPad Prism). The y-axis should be Percent Viability, and the x-axis should be the logarithm of the inhibitor concentration.[20] b. Fit the data using a non-linear regression model, specifically a sigmoidal dose-response (variable slope) equation.[21] c. The software will calculate the IC50, which is the concentration of Akt Inhibitor IV that reduces cell viability by 50%.[10]

Data Presentation: Example Table

| Akt Inhibitor IV [µM] | Log [Inhibitor] | Avg. Luminescence (RLU) | % Viability |

| 0 (Vehicle) | N/A | 850,000 | 100.0% |

| 0.03 | -1.52 | 835,000 | 98.2% |

| 0.1 | -1.00 | 750,000 | 88.2% |

| 0.3 | -0.52 | 445,000 | 52.4% |

| 1.0 | 0.00 | 180,000 | 21.2% |

| 3.0 | 0.48 | 85,000 | 10.0% |

| 10.0 | 1.00 | 45,000 | 5.3% |

| Calculated IC50 | ~0.28 µM |

Section 5: Self-Validation and Best Practices

A protocol is only as trustworthy as its controls and validation steps.

-